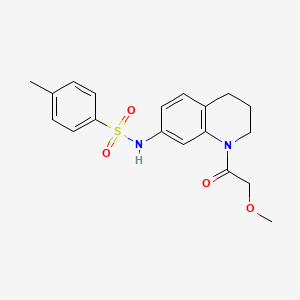
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Probes and Metal Ion Detection
One area of application for derivatives similar to the mentioned compound involves their use as fluorescent probes for detecting metal ions. For example, studies on analogues of Zinquin, a specific fluorophore for Zn(II), show that these compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating their potential as metal ion detectors. These compounds have been synthesized and analyzed for their ability to form fluorescent complexes with Zn(II), with variations in their methoxy isomers affecting fluorescence intensity and quantum yield, suggesting their utility in bioimaging and metal ion sensing (Kimber et al., 2003).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Research on novel sulfonamide compounds and their metal complexes demonstrated significant antimicrobial activity against various bacterial and fungal strains. These studies suggest the potential of such compounds in developing new antimicrobial agents with broad-spectrum efficacy. The exploration of different oxinates of these compounds and their interactions with microbial DNA offers insights into their mechanisms of action and potential therapeutic applications (Vanparia et al., 2010).
Pharmaceutical Applications
Research into quinazoline and tetrahydroquinoline derivatives has revealed their potential in addressing various health conditions. For instance, certain quinazoline derivatives have been investigated for their diuretic, antihypertensive, and anti-diabetic properties, indicating the versatility of these compounds in drug development. The synthesis of these derivatives and their pharmacological evaluations suggest promising avenues for the creation of new therapeutic agents (Rahman et al., 2014).
Alzheimer’s Disease Research
The synthesis of sulfonamide derivatives has been explored for their potential in treating Alzheimer’s disease. These compounds have been evaluated for their inhibitory effects on acetylcholinesterase, a key enzyme involved in the progression of Alzheimer’s disease. Studies demonstrate that certain derivatives exhibit competitive inhibition of acetylcholinesterase, suggesting their potential as therapeutic agents for managing symptoms of Alzheimer’s disease and related cognitive disorders (Abbasi et al., 2018).
Synthetic Methodologies and Chemical Synthesis
Research has also focused on the synthesis methodologies involving the compound or its analogues, highlighting their importance in the development of new chemical synthesis techniques. For example, the use of rhodium-catalyzed cyanation for chelation-assisted C-H bonds represents an efficient method for synthesizing benzonitrile derivatives, demonstrating the compound's role in facilitating novel synthetic routes (Chaitanya et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-9-17(10-6-14)26(23,24)20-16-8-7-15-4-3-11-21(18(15)12-16)19(22)13-25-2/h5-10,12,20H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLCQXOGBZVHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

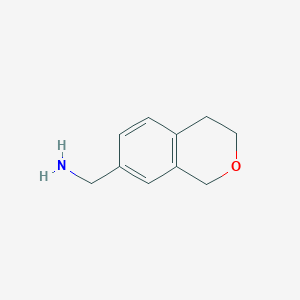
![3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771855.png)
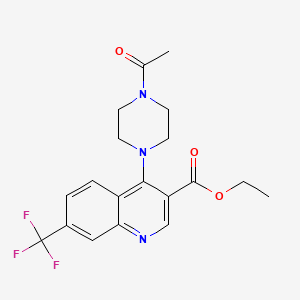
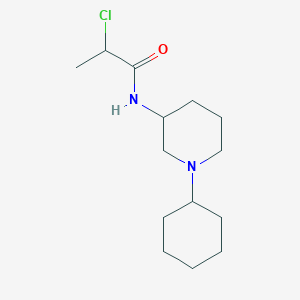
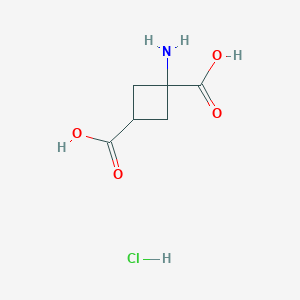

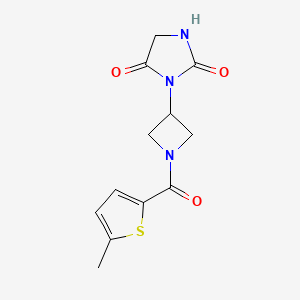
![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)

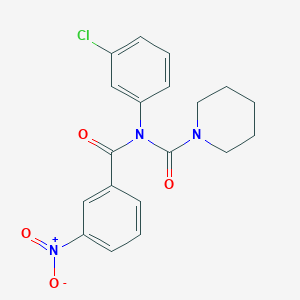
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2771870.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2771871.png)

